Technical Documentation Center

7-Chloro-6-methoxychroman-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Chloro-6-methoxychroman-4-one

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 7-Chloro-6-methoxychroman-4-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 7-Chloro-6-methoxychroman-4-one, a substituted chromano...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Chloro-6-methoxychroman-4-one, a substituted chromanone of significant interest in medicinal chemistry. While direct literature on this specific isomer is emerging, this document synthesizes established principles and data from closely related analogues to present a predictive yet robust framework for its study and application. We will delve into its chemical architecture, plausible synthetic routes, analytical characterization, and prospective biological activities, grounding our discussion in the extensive research on the broader chroman-4-one class of compounds.

Introduction: The Chroman-4-one Scaffold and the Significance of 6,7-Substitution

Chroman-4-ones are a class of heterocyclic compounds featuring a benzene ring fused to a tetrahydropyranone ring. This "privileged scaffold" is a cornerstone in natural products and synthetic medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] The specific substitution pattern on the aromatic ring profoundly influences the molecule's physicochemical properties and its interaction with biological targets.

The introduction of a chlorine atom at the 7-position and a methoxy group at the 6-position is anticipated to modulate the electronic and steric profile of the molecule, potentially enhancing its bioactivity and metabolic stability. Halogenation, particularly chlorination, is a common strategy in drug design to increase cell membrane permeability and binding affinity. The methoxy group, a hydrogen bond acceptor and a metabolically stable alternative to a hydroxyl group, can also influence receptor interactions and pharmacokinetic profiles.

Physicochemical Properties of 7-Chloro-6-methoxychroman-4-one

Based on its structure and data from related compounds, the key physicochemical properties of 7-Chloro-6-methoxychroman-4-one are predicted as follows:

PropertyPredicted ValueSource/Rationale
IUPAC Name 7-Chloro-6-methoxy-2,3-dihydrochromen-4-oneStandard nomenclature
Molecular Formula C₁₀H₉ClO₃Calculated from structure
Molecular Weight 212.63 g/mol Calculated from atomic weights
Canonical SMILES COC1=C(C=C2C(=O)CCOC2=C1)ClDerived from structure
CAS Number Not yet assignedBased on literature search
Appearance Predicted to be a white to off-white solidAnalogy with similar chromanones[3]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol)General property of chromanones

Synthesis of 7-Chloro-6-methoxychroman-4-one: A Proposed Synthetic Route

A plausible and efficient synthesis of 7-Chloro-6-methoxychroman-4-one can be adapted from established methods for related substituted chroman-4-ones.[3][4] The most direct approach involves the cyclization of a corresponding substituted 2'-hydroxychalcone or a related propiophenone derivative.

A proposed two-step synthetic pathway is outlined below:

Step 1: Friedel-Crafts Acylation

The synthesis would commence with the Friedel-Crafts acylation of 3-chloro-4-methoxyphenol with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 2'-hydroxy-4'-methoxy-5'-chloro-3-chloropropiophenone.

Step 2: Intramolecular Cyclization

The resulting propiophenone derivative would then undergo an intramolecular Williamson ether synthesis-type cyclization upon treatment with a base, such as sodium hydroxide or potassium carbonate, to afford the target molecule, 7-Chloro-6-methoxychroman-4-one.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Intramolecular Cyclization A 3-Chloro-4-methoxyphenol S1 2'-Hydroxy-4'-methoxy-5'-chloro- 3-chloropropiophenone A->S1 AlCl₃ B 3-Chloropropionyl chloride B->S1 P 7-Chloro-6-methoxychroman-4-one S1->P Base (e.g., NaOH)

Caption: Proposed synthesis of 7-Chloro-6-methoxychroman-4-one.

Detailed Experimental Protocol (Predictive)
  • Step 1: Synthesis of 2'-hydroxy-4'-methoxy-5'-chloro-3-chloropropiophenone

    • To a stirred solution of 3-chloro-4-methoxyphenol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (1.2 equivalents).

    • Slowly add 3-chloropropionyl chloride (1.1 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Synthesis of 7-Chloro-6-methoxychroman-4-one

    • Dissolve the purified propiophenone from Step 1 in a suitable solvent such as ethanol or methanol.

    • Add an aqueous solution of a base (e.g., 2M sodium hydroxide) and stir the mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

    • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Recrystallize the crude product from a suitable solvent system to obtain pure 7-Chloro-6-methoxychroman-4-one.

Analytical Characterization

The structural confirmation of the synthesized 7-Chloro-6-methoxychroman-4-one would rely on a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the two methylene groups of the pyranone ring. Based on data from related 6- and 7-substituted chroman-4-ones, the aromatic protons at positions 5 and 8 would appear as singlets due to the substitution pattern.[5]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (with substituent-induced shifts), the methoxy carbon, and the two aliphatic carbons of the heterocyclic ring.[5]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) typically in the range of 1680-1660 cm⁻¹, and characteristic bands for the C-O-C ether linkage and aromatic C-H bonds.

Potential Biological Activities and Therapeutic Applications

The chroman-4-one scaffold is a well-established pharmacophore with a broad spectrum of biological activities. The specific 7-chloro-6-methoxy substitution pattern is anticipated to confer potent and potentially novel therapeutic properties.

Anticancer Activity

Many substituted chroman-4-ones have demonstrated significant cytotoxic effects against various cancer cell lines.[1] The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways such as PI3K/Akt/mTOR. The electron-withdrawing nature of the chlorine atom and the electronic contribution of the methoxy group in 7-Chloro-6-methoxychroman-4-one could enhance its interaction with enzymatic targets and its overall anticancer efficacy.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 7-Chloro-6-methoxychroman-4-one Inhibitor->PI3K Potential Inhibition

Sources

Exploratory

Advanced Material Safety & Synthetic Utility Guide: 7-Chloro-6-methoxychroman-4-one

Executive Summary 7-Chloro-6-methoxychroman-4-one (CAS: 1273650-10-4) is a highly specialized bicyclic heterocyclic compound[1]. Characterized by a chromone backbone with specific halogen and methoxy substitutions, it se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Chloro-6-methoxychroman-4-one (CAS: 1273650-10-4) is a highly specialized bicyclic heterocyclic compound[1]. Characterized by a chromone backbone with specific halogen and methoxy substitutions, it serves as a critical synthetic building block in medicinal chemistry, particularly in the development of novel therapeutics and organic synthesis research[2].

Unlike standard Material Safety Data Sheets (MSDS) that merely list hazards, this whitepaper synthesizes safety parameters with field-proven handling protocols and synthetic applications. By understanding the chemical causality behind its reactivity and hazard profile, researchers can design safer, more efficient workflows.

Physicochemical Profiling & Characterization

Understanding the physical properties of 7-Chloro-6-methoxychroman-4-one is paramount for predicting its reactivity and designing safe handling procedures. The electron-withdrawing chlorine atom at position 7, coupled with the electron-donating methoxy group at position 6, creates a unique electronic push-pull environment on the aromatic ring. This influences both its solubility profile and its electrophilicity during derivatization.

Table 1: Physicochemical Properties & Mechanistic Implications

ParameterValueCausality / Implication
CAS Number 1273650-10-4Unique identifier for regulatory compliance and inventory tracking[1].
Molecular Formula C10H9ClO3Dictates molecular weight and potential combustion byproducts (e.g., HCl gas).
Molecular Weight 212.63 g/mol Essential for precise stoichiometric calculations in scale-up synthesis.
Appearance SolidProne to aerosolization during transfer; requires stringent dust control.
Solubility DCM, EtOAc, DMSOHigh lipophilicity requires organic solvents for reactions and extractions.

Hazard Identification & Safety Protocols (MSDS Core)

As a halogenated chromanone derivative, this compound exhibits specific toxicological profiles that necessitate stringent safety measures[3].

GHS Classification:

  • H315 : Causes skin irritation[3].

  • H319 : Causes serious eye irritation[3].

  • H335 : May cause respiratory irritation[3].

The Causality of Hazards: The lipophilic nature of the methoxy-aromatic system allows the molecule to readily partition into the stratum corneum of the skin. Once absorbed, the reactive ketone and halogen moieties can interact with nucleophilic residues in epidermal proteins, leading to localized inflammation (H315)[3]. Furthermore, inhalation of fine particulates directly exposes the sensitive mucosal membranes of the respiratory tract to these irritants, triggering acute respiratory distress (H335)[3].

Protocol 1: Self-Validating Spill Response & Containment

Objective: Safely neutralize and contain a solid spill of 7-Chloro-6-methoxychroman-4-one while preventing aerosolization.

  • Evacuation & Ventilation: Immediately clear the immediate area. Increase local exhaust ventilation (fume hoods/snorkels) to maximum capacity to mitigate H335 inhalation risks[3].

  • PPE Selection: Don a NIOSH-approved N95 or P100 particulate respirator. Causality Check: Use nitrile gloves (minimum 8 mil thickness) rather than standard latex. Latex is highly permeable to lipophilic halogenated organic compounds, whereas nitrile provides a robust chemical barrier.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand). Critical: Do not use water, as it will not dissolve the compound and may spread the lipophilic powder further across the benchtop.

  • Collection: Use non-sparking tools to gently sweep the powder and absorbent mixture into a sealable, chemically resistant high-density polyethylene (HDPE) container.

  • Validation (Self-Validating Step): Wipe the spill area with a solvent-dampened cloth (e.g., isopropanol). To ensure total decontamination, run a handheld UV lamp (254 nm) over the surface. The conjugated chromanone system absorbs strongly in the UV spectrum; the absence of dark, quenching spots confirms complete removal.

SpillResponse Spill Spill Detected (7-Chloro-6-methoxychroman-4-one) Evacuate Evacuate & Ventilate (H335 Precaution) Spill->Evacuate Immediate Action PPE Don PPE (Respirator, Nitrile Gloves) Evacuate->PPE Safety First Contain Containment (Inert Absorbent/Sand) PPE->Contain Execute Cleanup Dispose HDPE Waste Disposal & UV Validation Contain->Dispose EPA/Local Regs

Step-by-step workflow for the safe containment and validation of a chromanone spill.

Synthetic Utility and Derivatization

7-Chloro-6-methoxychroman-4-one is widely utilized in medicinal chemistry as a rigid, bicyclic scaffold[2]. The ketone at position 4 is a prime target for nucleophilic attack, while the aromatic ring can participate in cross-coupling reactions if the chloride is activated.

Protocol 2: Reduction to 7-Chloro-6-methoxychroman-4-ol

Objective: Convert the ketone to a secondary alcohol to generate a new chiral center for downstream drug development.

  • Preparation: Dissolve 1.0 equivalent of 7-Chloro-6-methoxychroman-4-one in anhydrous methanol under an inert nitrogen atmosphere. Causality: Methanol serves as both a polar solvent to dissolve the lipophilic precursor and a proton donor for the subsequent reduction mechanism.

  • Reagent Addition: Cool the reaction flask to 0°C using an ice-water bath. Slowly add 1.2 equivalents of Sodium Borohydride ( NaBH4​ ) in small portions. Causality: The ice bath controls the exothermic release of hydrogen gas and prevents over-reduction or unwanted ring-opening side reactions.

  • Reaction Monitoring (Self-Validating Step): Stir the mixture for 2 hours. Validate reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) mobile phase. The starting material (ketone) will appear higher on the plate (less polar) than the resulting alcohol product (more polar). The reaction is complete when the top spot disappears entirely.

  • Quenching & Extraction: Quench the reaction slowly with saturated aqueous NH4​Cl to safely destroy excess NaBH4​ . Extract the aqueous layer three times with Dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the chromanol.

Synthesis Precursor Substituted Phenol (Precursor) Acylation Friedel-Crafts Cyclization Precursor->Acylation + 3-Chloropropanoic acid Target 7-Chloro-6-methoxychroman-4-one (CAS: 1273650-10-4) Acylation->Target Acid Catalyst Reduction Reduction (NaBH4, MeOH) Target->Reduction Derivatization Product 7-Chloro-6-methoxychroman-4-ol (Bioactive Scaffold) Reduction->Product High Yield (>90%)

Synthetic pathway from phenol precursor to the chromanone, followed by reduction to chromanol.

Storage and Stability

To maintain the structural integrity of 7-Chloro-6-methoxychroman-4-one, it must be stored in a cool, dry environment, ideally refrigerated at 2-8°C. The container must be tightly sealed and protected from light. Exposure to ambient moisture and light over prolonged periods can lead to slow oxidation or degradation of the methoxy group, compromising its utility in sensitive synthetic workflows.

References

Sources

Foundational

Biological Activity and Therapeutic Potential of 7-Chloro-6-methoxychroman-4-one Derivatives: A Technical Guide

Executive Summary Chroman-4-ones (2,3-dihydro-1-benzopyran-4-ones) represent a privileged heterocyclic scaffold in medicinal chemistry, serving as foundational building blocks for a vast array of bioactive therapeutics[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chroman-4-ones (2,3-dihydro-1-benzopyran-4-ones) represent a privileged heterocyclic scaffold in medicinal chemistry, serving as foundational building blocks for a vast array of bioactive therapeutics[1]. As a Senior Application Scientist, I approach the specific substitution pattern of 7-chloro-6-methoxychroman-4-one not just as a chemical structure, but as a highly tuned molecular tool. This whitepaper systematically deconstructs the structure-activity relationships (SAR), documented biological activities, and the stringent experimental protocols required to validate the efficacy of this scaffold in neuro-oncology, epigenetic modulation, and antimicrobial development.

Chemical Architecture & Structure-Activity Relationship (SAR) Dynamics

The biological versatility of 7-chloro-6-methoxychroman-4-one is dictated by its precise push-pull electronic configuration and spatial geometry. Understanding the causality behind these structural choices is critical for downstream drug development:

  • 7-Chloro Substitution (Electron-Withdrawing/Lipophilic): The incorporation of a halogen at the 7-position serves a dual purpose. First, it acts as a classical bioisostere that increases the molecule's metabolic stability by blocking cytochrome P450-mediated oxidation at that site. Second, it significantly enhances lipophilicity (LogP), driving the molecule's partitioning into lipid bilayers and optimizing its fit into the hydrophobic binding pockets of target enzymes, such as sirtuins[2].

  • 6-Methoxy Substitution (Electron-Donating/H-Bond Acceptor): The methoxy group alters the electron density of the aromatic ring via resonance. Its oxygen lone pairs act as potent hydrogen bond acceptors, capable of interacting with kinase hinge regions or active site residues.

Together, this configuration polarizes the aromatic system, enabling strong π−π stacking and dipole interactions with therapeutic targets, while maintaining the reactivity needed for base-catalyzed condensations to synthesize larger homoisoflavonoid derivatives[1].

Core Biological Activities

Cytotoxicity in Neuro-Oncology

7-Chloro-6-methoxychroman-4-one demonstrates targeted cytotoxic activity against specific neuroepithelioma lineages. In vitro assays have validated its inhibitory activity against SK-N-MC neuroblastoma cells , yielding an IC₅₀ value of approximately 7.56 μg/mL[3]. The rigid chromanone backbone, coupled with the lipophilic chloro group, facilitates rapid cellular permeation across the neuroblastoma membrane, ultimately triggering mitochondrial depolarization and caspase-mediated apoptosis.

Epigenetic Modulation: SIRT2 Inhibition

Halogenated chroman-4-one derivatives are recognized as potent, highly selective inhibitors of Sirtuin 2 (SIRT2), an NAD⁺-dependent deacetylase heavily implicated in neurodegenerative disorders and tumorigenesis[2]. The 7-chloro substitution is critical here; the halogen occupies a specific hydrophobic channel within the SIRT2 active site, competitively displacing acetylated substrates. These derivatives achieve IC₅₀ values in the low micromolar range (~4.5 μM) while maintaining >90% selectivity over homologous enzymes like SIRT1 and SIRT3[2].

Antimicrobial and Antifungal Efficacy

When utilized as a synthetic intermediate, the chroman-4-one core can be condensed with benzaldehydes to yield homoisoflavonoids with broad-spectrum antimicrobial properties[4]. Recent microdilution studies highlight their profound efficacy against pathogenic Candida species. Molecular modeling indicates that these derivatives disrupt fungal virulence by targeting critical survival proteins, including HOG1 kinase, FBA1, and cysteine synthase[1].

Quantitative Bioactivity Summary

To facilitate rapid comparative analysis, the quantitative pharmacological data for the 7-chloro-6-methoxychroman-4-one scaffold and its direct derivatives are summarized below:

Derivative / ScaffoldPrimary Target / Cell LineAssay MethodologyEfficacy (IC₅₀ / MIC)Key Mechanism of Action
7-Chloro-6-methoxychroman-4-one SK-N-MC (Neuroblastoma)MTT Cytotoxicity Assay7.56 μg/mLMembrane permeation & Apoptosis
Halogenated Chroman-4-ones SIRT2 (Epigenetic Enzyme)Fluorometric Cleavage~4.5 μMCompetitive hydrophobic inhibition
Homoisoflavonoid Derivatives Candida albicans (Fungal)96-well MicrodilutionVariable (Low μM)HOG1 kinase / FBA1 inhibition

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes built-in controls to eliminate experimental artifacts.

Protocol A: SK-N-MC Neuroblastoma Cytotoxicity Assay (MTT Method)
  • Step 1: Cell Seeding. Seed SK-N-MC cells at 1×104 cells/well in a 96-well plate. Rationale: This specific density ensures the cells remain in the logarithmic growth phase during compound exposure, preventing contact inhibition from skewing viability data.

  • Step 2: Compound Treatment. Dissolve 7-chloro-6-methoxychroman-4-one in DMSO and dilute in media (Final DMSO <0.5%). Rationale: The lipophilic nature of the chloro-methoxy scaffold requires DMSO for solubility, but keeping the concentration below 0.5% ensures the solvent does not induce baseline cytotoxicity.

  • Step 3: Self-Validating Controls. Include a positive control (e.g., Doxorubicin), a vehicle control (0.5% DMSO media), and a blank (media only). Rationale: The blank allows for the subtraction of background absorbance, ensuring the optical density (OD) strictly reflects cell viability.

  • Step 4: MTT Incubation & Readout. Add MTT reagent for 4 hours, lyse cells to dissolve formazan crystals, and read absorbance at 570 nm.

Protocol B: In Vitro SIRT2 Fluorometric Inhibition Assay
  • Step 1: Enzyme-Substrate Incubation. Incubate recombinant human SIRT2, NAD⁺, and a fluorogenic acetylated peptide substrate with varying concentrations of the chromanone derivative at 37°C for 60 minutes. Rationale: The 7-chloro group competitively binds the hydrophobic pocket, preventing the deacetylation of the substrate.

  • Step 2: Developer Addition. Add the proprietary developer solution. Rationale: The developer strictly cleaves the fluorophore only from deacetylated substrates. If the compound successfully inhibits SIRT2, the substrate remains acetylated, and no fluorescence is emitted.

  • Step 3: Autofluorescence Control (Self-Validation). Run a "No Enzyme" control containing only the compound and the substrate. Rationale: Chromanones can sometimes exhibit intrinsic fluorescence. This control ensures the compound itself does not spontaneously fluoresce at the emission wavelength, eliminating false positives.

  • Step 4: Readout. Measure fluorescence (Excitation: 350 nm / Emission: 450 nm) and calculate the IC₅₀ via non-linear regression.

Mechanistic Pathways (Visualizations)

The following diagrams map the logical progression of the biological and experimental workflows described above.

G Compound 7-Chloro-6-methoxy chroman-4-one Membrane Cellular Permeation (SK-N-MC) Compound->Membrane Mito Mitochondrial Depolarization Membrane->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 1: Apoptotic signaling pathway induced by 7-chloro-6-methoxychroman-4-one in SK-N-MC cells.

Workflow Step1 Step1 Step2 2. SIRT2 + Substrate Incubation Step1->Step2 Step3 3. Competitive Binding (Hydrophobic Pocket) Step2->Step3 Step4 4. Developer Addition (Cleaves Deacetylated) Step3->Step4 Step5 5. Fluorescence Readout (Ex:350nm/Em:450nm) Step4->Step5

Figure 2: Self-validating high-throughput fluorometric workflow for SIRT2 inhibition screening.

References

  • Title: Buy 7-Chloro-6-methoxychroman-4-one (EVT-15372099)
  • Source: MDPI / Molecules (2025)
  • Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: NIH / PMC URL
  • Source: ResearchGate (2021)

Sources

Exploratory

7-Chloro-6-methoxychroman-4-one toxicity and safety profile

An In-Depth Technical Guide to the Toxicity and Safety Profile of 7-Chloro-6-methoxychroman-4-one Executive Summary 7-Chloro-6-methoxychroman-4-one is a heterocyclic compound belonging to the chromanone class of molecule...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity and Safety Profile of 7-Chloro-6-methoxychroman-4-one

Executive Summary

7-Chloro-6-methoxychroman-4-one is a heterocyclic compound belonging to the chromanone class of molecules. The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, serving as a foundational building block for a wide array of biologically active compounds with potential therapeutic applications, including anticancer and anti-inflammatory agents.[1][2] This guide provides a comprehensive analysis of the currently understood and predicted toxicity and safety profile of 7-Chloro-6-methoxychroman-4-one.

A thorough review of publicly available literature reveals a significant data gap, as no dedicated, comprehensive toxicological studies have been published for this specific molecule. Therefore, this document establishes a putative safety profile by synthesizing data from structurally analogous chromanone, flavanone, and chromone derivatives. Furthermore, it serves as a technical guide for researchers and drug development professionals by outlining a standard, tiered strategy for the rigorous toxicological evaluation required for any novel chemical entity of this class. The insights herein are grounded in established methodologies for cytotoxicity, genotoxicity, and in vivo safety assessments, providing a framework for future preclinical development.

Chemical Identity and Putative Hazard Profile

While specific experimental data for 7-Chloro-6-methoxychroman-4-one is scarce, a hazard profile can be inferred from Safety Data Sheets (SDS) of closely related analogues, such as 7-Methoxychroman-4-one and other chlorinated aromatic compounds. This predictive analysis is a standard first step in evaluating the safety of a novel chemical entity.

Table 1: Predicted Hazard Profile for 7-Chloro-6-methoxychroman-4-one (Based on Analogues)

Hazard Class & CategoryStatementGHS PictogramSource Compound(s) for Analogy
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)7-Methoxychroman-4-one[3][4]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)7-Methoxychroman-4-one, 4-Chloro-6,7-dimethoxyquinazoline[3][4][5]
Serious Eye Damage/Irritation (Category 2)H319: Causes serious eye irritationGHS07 (Exclamation Mark)7-Methoxychroman-4-one, 4-Chloro-6,7-dimethoxyquinazoline[3][4][5]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationGHS07 (Exclamation Mark)7-Methoxychroman-4-one[3][4]

Handling and Storage Recommendations: Based on the predicted profile, the following precautions are advised:

  • Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[5]

  • Storage: Keep container tightly closed. Store in a dry, cool, and well-ventilated place away from strong oxidizing agents.[4][5]

In Vitro Toxicological Assessment from Analogue Studies

Studies on various flavanone and chromanone derivatives provide critical insights into the potential cellular toxicity of 7-Chloro-6-methoxychroman-4-one. Much of this research focuses on anticancer potential, which inherently involves cytotoxicity.

Cytotoxicity Profile

The primary mechanism of action for many chromanone-based anticancer agents is the induction of cell death. The half-maximal inhibitory concentration (IC50), which measures the potency of a compound in inhibiting a biological function, is a key metric.

A significant challenge and a critical aspect of safety assessment is selectivity—the ability of a compound to be more toxic to cancer cells than to normal, healthy cells.[6] As shown in Table 2, some derivatives exhibit comparable IC50 values against both cancerous and normal cell lines (e.g., HMEC-1), indicating a potential for off-target toxicity.[6] However, other derivatives show promising selectivity, suggesting that specific substitution patterns on the chromanone ring are crucial for a favorable therapeutic window.[6][7]

Table 2: Cytotoxicity (IC50) of Selected Chromanone Analogues in Human Cell Lines

Compound ClassCell LineCell TypeIC50 (µM)Reference
Flavanone/Chromanone Derivatives HCT 116Colon Carcinoma10 - 30[8]
SW620Colon Carcinoma10 - 30[8]
LoVoColon Carcinoma10 - 30[8]
HMEC-1Normal Endothelial CellsComparable to cancer lines[6]
3-Benzylidenechroman-4-ones MDA-MB-231Breast Cancer7.56 - 25.04 (for compound 5b)[7]
SK-N-MCNeuroblastoma9.64 (for compound 5b)[7]
KBNasopharyngeal Carcinoma>50 (low activity)[7]
SIRT2 Inhibitor Chroman-4-ones N/A (Enzyme Assay)SIRT2 Inhibition1.5 (for 6,8-dibromo-2-pentylchroman-4-one)[9]
Genotoxicity

Genotoxicity, the property of chemical agents that damages the genetic information within a cell, is a major safety concern. The comet assay (single-cell gel electrophoresis) is a standard method for detecting DNA damage. Studies on flavanone/chromanone derivatives have shown that some analogues exhibit potent genotoxic properties, causing a statistically significant increase in DNA damage in multiple colon cancer cell lines.[6] This suggests that 7-Chloro-6-methoxychroman-4-one may also have the potential to interact with DNA and warrants thorough genotoxicity testing.

Potential Mechanism of Toxicity: Oxidative Stress

The cytotoxic and genotoxic effects of chromanone derivatives are often linked to their ability to induce oxidative stress.[8] This process involves an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

G cluster_0 Cellular Environment cluster_1 Cellular Damage Chromanone Chromanone ROS Increased ROS (Reactive Oxygen Species) Chromanone->ROS Induces GSH Decreased GSH (Glutathione) Chromanone->GSH Induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Leads to GSH->Oxidative_Stress Leads to DNA_Damage DNA Damage (Genotoxicity) Oxidative_Stress->DNA_Damage Causes Apoptosis Apoptosis/Autophagy (Cell Death) Oxidative_Stress->Apoptosis Causes

Research indicates that active chromanone analogues can significantly increase intracellular ROS levels while depleting concentrations of glutathione (GSH), a key antioxidant.[8] This induced state of oxidative stress is a likely contributor to the observed DNA damage and the activation of programmed cell death pathways like apoptosis and autophagy.[8] The presence of both a chloro (electron-withdrawing) and a methoxy (electron-donating) group on the aromatic ring of 7-Chloro-6-methoxychroman-4-one could influence its redox properties, making this a critical pathway to investigate.[10]

A Tiered Strategy for Formal Toxicological Evaluation

For any novel compound like 7-Chloro-6-methoxychroman-4-one intended for further development, a structured, tiered approach to toxicity testing is mandatory. This ensures a comprehensive understanding of its safety profile before any potential clinical application.

G cluster_1 Tier 1: In Vitro Screening cluster_2 Tier 2: In Vivo Acute & Dose-Finding cluster_3 Tier 3: In Vivo Repeat-Dose & Safety Start New Chemical Entity: 7-Chloro-6-methoxychroman-4-one Cytotoxicity Cytotoxicity Assays (e.g., MTT, WST-1) - Multiple cell lines (cancer & normal) - Determine IC50 Start->Cytotoxicity Genotoxicity Genotoxicity Assays - Comet Assay (DNA Damage) - Ames Test (Mutagenicity) - Micronucleus Test Cytotoxicity->Genotoxicity Metabolism Metabolic Stability - Microsome/Hepatocyte Assays Genotoxicity->Metabolism Acute_Tox Acute Toxicity Study (e.g., OECD 423) - Determine LD50 - Identify signs of toxicity Metabolism->Acute_Tox PK Pharmacokinetics (PK) - Single dose - Determine Cmax, Tmax, AUC Acute_Tox->PK Repeat_Dose Repeat-Dose Toxicity (e.g., 28-day study) - Identify target organs - Determine NOAEL PK->Repeat_Dose Safety_Pharm Safety Pharmacology - Cardiovascular (hERG) - CNS & Respiratory Repeat_Dose->Safety_Pharm Decision Go/No-Go Decision for IND-Enabling Studies Safety_Pharm->Decision

Tier 1: In Vitro Assays

The initial phase involves a battery of in vitro tests to screen for potential liabilities at the cellular level.[11]

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[6][12]

  • Cell Seeding: Plate cells (e.g., HCT 116 human colon cancer cells and HMEC-1 normal endothelial cells) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 7-Chloro-6-methoxychroman-4-one in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Alkaline Comet Assay for Genotoxicity

This assay detects DNA single-strand breaks, double-strand breaks, and alkali-labile sites.[6][13]

  • Cell Treatment: Expose cells to various concentrations of 7-Chloro-6-methoxychroman-4-one for a defined period (e.g., 12 hours). Include negative (vehicle) and positive (e.g., hydrogen peroxide) controls.

  • Cell Embedding: Harvest the cells and mix them with low-melting-point agarose. Pipette this mixture onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with a high pH alkaline electrophoresis buffer (pH > 13) for approximately 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. The negatively charged DNA fragments will migrate towards the anode, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA fragments).

  • Neutralization & Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization & Scoring: Visualize the comets using a fluorescence microscope. Use specialized imaging software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail.

Tier 2 & 3: In Vivo Assessments

If in vitro results are promising (i.e., acceptable cytotoxicity and no significant genotoxicity), the investigation proceeds to in vivo models.

  • Acute Toxicity Studies: These studies (e.g., following OECD Guideline 423) involve administering a single high dose of the compound to rodents to determine the median lethal dose (LD50) and observe signs of overt toxicity.[14]

  • Repeat-Dose Toxicity Studies: A 28-day study in at least one rodent species is standard. The compound is administered daily to identify potential target organs of toxicity, establish a No-Observed-Adverse-Effect Level (NOAEL), and inform dose selection for longer-term studies.

  • Safety Pharmacology: These studies investigate the effects of the compound on vital functions. Key assessments include cardiovascular (hERG channel assay, telemetry in conscious animals), central nervous system (functional observational battery), and respiratory system evaluations.

Conclusion

The toxicological and safety profile of 7-Chloro-6-methoxychroman-4-one has not been formally established. However, by synthesizing data from structurally related chromanone analogues, a predictive profile can be constructed. These analogues exhibit significant cytotoxic and, in some cases, genotoxic properties, likely mediated by the induction of oxidative stress.[6][8] While this activity is desirable in an anticancer context, it also highlights the potential for off-target toxicity, making selectivity against normal cells a paramount concern.

This guide provides the necessary framework for a rigorous, tiered evaluation of 7-Chloro-6-methoxychroman-4-one. A comprehensive assessment, beginning with the in vitro cytotoxicity and genotoxicity protocols detailed herein and proceeding to in vivo studies, is essential to fully characterize its safety profile. Only through such a systematic investigation can the therapeutic potential of this, and any related novel chemical entity, be responsibly advanced from the laboratory toward clinical consideration.

References

  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC. (2024, December 3). National Center for Biotechnology Information. [Link]

  • A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. ResearchGate. [Link]

  • In Vitro and In Vivo Investigations of Chromone Derivatives as Potential Multitarget-Directed Ligands: Cognitive Amelioration Utilizing a Scopolamine-Induced Zebrafish Model. (2024, May 25). ACS Publications. [Link]

  • Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives - PMC. (2013, April 12). National Center for Biotechnology Information. [Link]

  • In Vitro cytotoxicity and antioxidant evaluation of 7-amino-2-styrylchromone derivatives. (2017). ResearchGate. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • Alveolar organoids: development of an in vitro assay to facilitate pulmonary toxicity assessments. (2022, November 25). Organoid. [Link]

  • In vitro Toxicity Testing for Drug Discovery. Pharmaron. [Link]

  • Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. BioKB. [Link]

  • In vitro testing for genotoxicity of violacein assessed by Comet and Micronucleus assays. (2006, January 31). Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]

  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2024, December 3). MDPI. [Link]

  • Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing. [Link]

Sources

Foundational

Spectroscopic Characterization of 7-Chloro-6-methoxychroman-4-one: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive spectroscopic characterization of 7-Chloro-6-methoxychroman-4-one, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. This documen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive spectroscopic characterization of 7-Chloro-6-methoxychroman-4-one, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. This document outlines the expected features in Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of the spectral data is grounded in fundamental principles and comparative analysis with structurally related chromanone derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and application of novel chromanone-based compounds.

Introduction: The Significance of the Chroman-4-one Scaffold

Chroman-4-ones are a class of oxygen-containing heterocyclic compounds that form the core structure of many naturally occurring and synthetic molecules with significant biological activities.[1] Their derivatives are known to exhibit a wide range of pharmacological properties, making them privileged structures in drug discovery. The specific compound, 7-Chloro-6-methoxychroman-4-one, incorporates key substituents—a chloro group and a methoxy group—on the aromatic ring, which are expected to modulate its electronic properties and biological interactions. An unambiguous structural confirmation through a multi-pronged spectroscopic approach is therefore paramount for any research and development endeavor involving this molecule.

This guide provides a detailed exposition of the expected spectroscopic signatures of 7-Chloro-6-methoxychroman-4-one, offering a robust framework for its identification and characterization.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for unambiguous spectral assignments. The following diagram illustrates the structure of 7-Chloro-6-methoxychroman-4-one with the conventional numbering scheme used throughout this guide.

Caption: Molecular structure and numbering of 7-Chloro-6-methoxychroman-4-one.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. The expected ¹H NMR spectrum of 7-Chloro-6-methoxychroman-4-one in a deuterated solvent such as CDCl₃ would exhibit distinct signals for the protons on the heterocyclic and aromatic rings, as well as the methoxy group.

Experimental Protocol for ¹H NMR

A standardized protocol for acquiring high-quality ¹H NMR data is essential for accurate structural elucidation.

Workflow for ¹H NMR Data Acquisition

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of CDCl3 transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Use a 400 MHz or higher field strength spectrometer transfer->instrument lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field to homogeneity lock->shim acquire Acquire the spectrum with appropriate number of scans shim->acquire process Process the FID (Fourier Transform, phase and baseline correction) acquire->process G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition place_sample Place a small amount of solid sample on the ATR crystal acquire_bkg Acquire a background spectrum place_sample->acquire_bkg acquire_sample Acquire the sample spectrum acquire_bkg->acquire_sample process Process the spectrum (baseline correction) acquire_sample->process

Caption: Standard workflow for IR data acquisition using ATR.

Predicted IR Data and Interpretation

The IR spectrum of 7-Chloro-6-methoxychroman-4-one is expected to show characteristic absorption bands for the carbonyl group, aromatic C-H and C=C bonds, and C-O bonds.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~ 3100-3000C-H stretchAromaticMedium
~ 2950-2850C-H stretchAliphatic (CH₂, OCH₃)Medium
~ 1680C=O stretchKetoneStrong
~ 1600, 1480C=C stretchAromaticMedium-Strong
~ 1260C-O stretchAryl etherStrong
~ 1050C-O stretchAliphatic etherMedium
~ 850C-Cl stretchAryl chlorideMedium

Expert Insights: The most prominent feature in the IR spectrum will be the strong absorption band of the carbonyl group around 1680 cm⁻¹. The exact position of this band is influenced by conjugation with the aromatic ring. The presence of both aromatic and aliphatic C-H stretching vibrations, along with the characteristic C-O and C-Cl stretches, provides a comprehensive fingerprint of the molecule's functional groups. [2][3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a common technique for the analysis of chromanone derivatives.

Predicted Mass Spectrometry Data and Interpretation

The molecular weight of 7-Chloro-6-methoxychroman-4-one (C₁₀H₉ClO₃) is 212.02 g/mol for the ³⁵Cl isotope and 214.02 g/mol for the ³⁷Cl isotope. The mass spectrum will show a characteristic isotopic pattern for a chlorine-containing compound, with the [M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio.

Key Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for flavonoids and related compounds include retro-Diels-Alder (RDA) reactions and losses of small neutral molecules like CO. [6][7][8] Logical Flow of Fragmentation

G M [M]+• m/z 212/214 M_minus_CO [M-CO]+• M->M_minus_CO - CO M_minus_CH3 [M-CH3]+ M->M_minus_CH3 - •CH3 RDA_fragment RDA Fragment M->RDA_fragment RDA

Caption: Potential fragmentation pathways of 7-Chloro-6-methoxychroman-4-one.

Expert Insights: The presence of the chlorine atom provides a distinct isotopic signature that is a powerful diagnostic tool. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the identity of the compound.

Conclusion

The spectroscopic characterization of 7-Chloro-6-methoxychroman-4-one relies on a synergistic application of ¹H NMR, ¹³C NMR, IR, and MS techniques. Each method provides a unique and complementary piece of structural information. By understanding the expected spectral features and their underlying chemical principles as outlined in this guide, researchers can confidently identify and characterize this important heterocyclic compound, paving the way for its further investigation and application in various scientific disciplines.

References

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

  • Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Springer. [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Academia.edu. [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PMC. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. [Link]

  • (PDF) Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. ResearchGate. [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. University of Bristol Research Portal. [Link]

  • Experimental and theoretical Infrared spectra of chromone-3-carboxylic acid. Journal of Molecular Structure. [Link]

  • Absorption spectra of solutions of chromanones I–III (a–c) in H 2... ResearchGate. [Link]

  • In-source Fragmentation and Accurate Mass Analysis of Multiclass Flavonoid Conjugates by Electrospray Ionization Time-Of-Flight Mass Spectrometry. PubMed. [Link]

  • Analysis of Flavonoids: Tandem Mass Spectrometry, Computational Methods, and NMR. Mass Spectrometry Reviews. [Link]

  • Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. MDPI. [Link]

  • Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS. PMC. [Link]

  • Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3 - Sciforum. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0165446). NP-MRD. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Tasks in NMR data analysis for Nature Products. [Link]

  • Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. PMC. [Link]

  • 13 C NMR data for compounds 1-4 (125 MHz, in C6D6). ResearchGate. [Link]

  • 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0167257). NP-MRD. [Link]

  • A database of assigned C-13 NMR spectra prepared by Plamen N. Penchev & Stefka R. Nachkova. [Link]

  • 2-(4-Chlorophenyl)-6-methoxychroman-4-one. PMC. [Link]

  • IR Absorption Frequencies. Northern Illinois University. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

  • Interpretation of mass spectra. [Link]

  • Synthesis of 7-hydroxychroman-4-one from resorcinol. ResearchGate. [Link]

  • Fragmentation mass spectra of selected metabolites with purposed... ResearchGate. [Link]

  • IR Chart. [Link]

  • IR Absorption Table. [Link]

  • IR- spectra. The Royal Society of Chemistry. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one. PMC. [Link]

  • (PDF) Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. ResearchGate. [Link]

  • Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Semantic Scholar. [Link]

  • Hymecromone. NIST WebBook. [Link]

  • Vibrational Spectroscopy of Phytochromes. MDPI. [Link]9/26/19/5980)

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 7-Chloro-6-methoxychroman-4-one as a Key Pharmaceutical Intermediate

Prepared by: Gemini, Senior Application Scientist Introduction: The Chroman-4-one Scaffold in Drug Discovery The chroman-4-one moiety is a privileged heterocyclic scaffold that forms the core of numerous natural products...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Chroman-4-one Scaffold in Drug Discovery

The chroman-4-one moiety is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules with significant biological activity.[1][2] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a wide array of biological targets. 7-Chloro-6-methoxychroman-4-one is a specifically substituted derivative that serves as a crucial building block in the synthesis of advanced pharmaceutical compounds. The electron-withdrawing nature of the chloro group and the electron-donating methoxy group on the aromatic ring modulate the electronic properties and reactivity of the molecule, making it a versatile intermediate for creating targeted therapeutics, particularly in the areas of neurodegenerative disease and oncology.[2][3]

These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and application of 7-Chloro-6-methoxychroman-4-one. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices and inclusion of benchmark characterization data for quality control.

Synthesis Protocol: Intramolecular Friedel-Crafts Acylation

The most common and efficient method for synthesizing the chroman-4-one core is through an intramolecular Friedel-Crafts acylation of a corresponding 3-phenoxypropanoic acid.[4][5] This reaction involves the cyclization of the acid precursor, where the aromatic ring acts as a nucleophile to attack the electrophilic acylium ion generated in situ, forming the six-membered heterocyclic ring.[6][7]

Causality of Experimental Design: The choice of a strong acid catalyst, such as polyphosphoric acid (PPA), is critical. PPA serves a dual role: it acts as a Lewis acid to activate the carboxylic acid for cyclization and as a powerful dehydrating agent to drive the reaction to completion. The reaction is typically heated to provide the necessary activation energy for the cyclization to occur.

Diagram 1: Intramolecular Friedel-Crafts Acylation Mechanism

G reactant_node 3-(4-Chloro-3-methoxyphenoxy)propanoic acid catalyst_node Polyphosphoric Acid (PPA) (Catalyst & Dehydrating Agent) reactant_node->catalyst_node Activation intermediate_node Acylium Ion Intermediate (Electrophile) catalyst_node->intermediate_node Forms product_node 7-Chloro-6-methoxychroman-4-one intermediate_node->product_node Intramolecular Attack & Aromatization

Caption: Mechanism of chroman-4-one ring formation.

Experimental Protocol: Synthesis of 7-Chloro-6-methoxychroman-4-one

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(4-chloro-3-methoxyphenoxy)propanoic acid (10 mmol).

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA, 20 g) to the flask. The mixture will be viscous.

  • Heating: Heat the reaction mixture in an oil bath at 90-100 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice (approx. 100 g) in a beaker with constant stirring.

  • Precipitation & Filtration: The product will precipitate as a solid. Continue stirring until all the ice has melted. Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexane) to yield the final product as an off-white solid.

Diagram 2: Synthesis and Purification Workflow

G start_node Starting Material: 3-(4-Chloro-3-methoxyphenoxy)propanoic acid A 1. Mix Starting Material with PPA start_node->A process_node_style process_node_style qc_node_style qc_node_style end_node Purified Product: 7-Chloro-6-methoxychroman-4-one B 2. Heat at 90-100 °C for 2-3h A->B C TLC Monitoring B->C Is start material consumed? C->B No D 3. Quench on Crushed Ice C->D Yes E 4. Vacuum Filtration & Water Wash D->E F 5. Recrystallization from Ethanol E->F F->end_node

Caption: Step-by-step workflow for synthesis and purification.

Characterization and Quality Control

Confirming the identity and purity of the synthesized 7-Chloro-6-methoxychroman-4-one is paramount before its use in subsequent pharmaceutical syntheses. A combination of spectroscopic methods should be employed.

Analysis Technique Expected Results Interpretation
Appearance Off-white to pale yellow solidVisual confirmation of product state.
¹H NMR (400 MHz, CDCl₃)δ 7.4 (s, 1H), 6.9 (s, 1H), 4.5 (t, 2H), 3.9 (s, 3H), 2.8 (t, 2H)Confirms proton environments: aromatic (s), O-CH₂ (t), OCH₃ (s), CO-CH₂ (t).
¹³C NMR (100 MHz, CDCl₃)δ 190.5, 155.2, 148.0, 128.5, 122.0, 115.8, 108.2, 67.5, 56.3, 37.0Confirms carbon skeleton: C=O, aromatic C, O-CH₂, OCH₃, CO-CH₂.
Mass Spec (ESI+) m/z: 213.0 [M+H]⁺, 215.0 [M+H+2]⁺Confirms molecular weight and isotopic pattern for chlorine.
IR (KBr, cm⁻¹) ~1680 cm⁻¹ (strong), ~1270 cm⁻¹Characteristic C=O stretch of a conjugated ketone and Ar-O-C stretch.

Application in Pharmaceutical Synthesis: A Case Study

7-Chloro-6-methoxychroman-4-one is a valuable precursor for synthesizing molecules targeting Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative disorders like Parkinson's and Huntington's disease.[3] Inhibition of SIRT2 has shown neuroprotective effects. The chroman-4-one core can be elaborated, for instance, through a base-mediated aldol condensation to introduce side chains that enhance binding affinity and selectivity for the SIRT2 active site.

Principle of Application: The protons on the carbon adjacent to the carbonyl group (C3) of the chroman-4-one are acidic and can be removed by a base to form an enolate. This enolate then acts as a nucleophile, attacking an aldehyde to form a new carbon-carbon bond. This reaction provides a straightforward method to introduce diverse substituents at the C3 position.

Diagram 3: Application in SIRT2 Inhibitor Synthesis

G start_node Intermediate: 7-Chloro-6-methoxychroman-4-one process_node Aldol Condensation Reaction start_node->process_node reagent_node Aldehyde (R-CHO) & Base (e.g., Pyrrolidine) reagent_node->process_node product_node 3-Substituted Chromone Derivative (SIRT2 Inhibitor Scaffold) process_node->product_node

Caption: Synthesis of a bioactive scaffold from the intermediate.

Illustrative Protocol: Synthesis of a 3-Benzylidene-7-chloro-6-methoxychroman-4-one

  • Reaction Setup: Dissolve 7-Chloro-6-methoxychroman-4-one (5 mmol) and benzaldehyde (5.5 mmol) in absolute ethanol (25 mL) in a 50 mL round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of pyrrolidine (0.5 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The product often precipitates out of the solution as it forms.

  • Work-up: If a precipitate has formed, collect it by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or column chromatography to yield the desired 3-substituted chromone derivative.

Safety and Handling Precautions

As with all laboratory chemicals, 7-Chloro-6-methoxychroman-4-one and its precursors should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8][9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials.[9]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][9]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[10]

References

  • Title: Friedel–Crafts reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Friedel-Crafts Acylation - Chemistry Steps Source: Chemistry Steps URL: [Link]

  • Title: Safety Data Sheet Source: KISHIDA CHEMICAL CO., LTD. URL: [Link]

  • Title: Supporting Information Synthesis of 2-Alkyl-chroman-4-ones via Cascade Alkylation-Dechlorination of 3- Chlorochromones Source: Organic Letters URL: [Link]

  • Title: Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones Source: American Chemical Society URL: [Link]

  • Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: PMC (PubMed Central) URL: [Link]

  • Title: Intramolecular Friedel-Crafts Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: 2-(4-Chlorophenyl)-6-methoxychroman-4-one Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthetic Routes and Biological Activities of Chromone Scaffolds Source: Asian Publication Corporation URL: [Link]

  • Title: Organic Chemistry Ir And Nmr Cheat Sheet Source: CLaME URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing purification of 7-Chloro-6-methoxychroman-4-one

An essential component in various research and development pipelines, 7-Chloro-6-methoxychroman-4-one is a chromanone derivative with significant applications in medicinal chemistry and organic synthesis.[1] Its value as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An essential component in various research and development pipelines, 7-Chloro-6-methoxychroman-4-one is a chromanone derivative with significant applications in medicinal chemistry and organic synthesis.[1] Its value as a building block for potential therapeutic agents necessitates a high degree of purity.[1] Achieving this purity, however, can present challenges, from persistent impurities to difficulties in crystallization and chromatographic separation.

This Technical Support Center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the purification of 7-Chloro-6-methoxychroman-4-one. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to common purification hurdles. This guide is structured to offer direct answers to specific issues, empowering you to enhance yield, improve purity, and streamline your workflow.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 7-Chloro-6-methoxychroman-4-one?

Understanding the fundamental properties of the target compound is the first step in designing an effective purification strategy. These properties dictate its behavior in various solvents and on different stationary phases.

PropertyValueSignificance for Purification
Molecular Formula C₁₀H₉ClO₃Influences molecular weight and elemental composition.
Molecular Weight 212.63 g/mol Important for characterization and calculating molar equivalents.
Appearance Typically an off-white to pale brown solid.[2]A significant deviation in color (e.g., dark oil, deep brown) often indicates the presence of impurities.
Solubility Generally soluble in polar organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Acetone. Sparingly soluble in non-polar solvents like Hexane.Crucial for selecting appropriate solvents for recrystallization and chromatography.
Purity Commercially available with ≥ 98-99% purity.[2][3]Provides a benchmark for your own purification efforts.

Q2: What are the most common impurities encountered during the synthesis of 7-Chloro-6-methoxychroman-4-one?

Impurities typically originate from the starting materials or are generated during the synthesis. Identifying them is key to selecting a purification method that can effectively remove them.

  • Unreacted Starting Materials: The purity of the initial reagents, such as the precursor 2-hydroxyacetophenone derivative, is critical. Any impurities in these starting materials can carry through the synthesis.[4]

  • Incomplete Reaction Products: If the cyclization reaction does not go to completion, unreacted intermediates may remain in the crude product.[4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to ensure the reaction has finished.[4]

  • Side-Reaction Products: Chromanone synthesis can sometimes yield isomeric products or other side products, depending on the reaction conditions. For instance, moisture sensitivity of reagents can lead to unintended byproducts and reduced yield.[4]

  • Residual Solvents or Reagents: Solvents used in the reaction or work-up (e.g., DMF, THF) and excess reagents can be trapped in the crude product.

Q3: What are the recommended primary purification techniques for this compound?

For chromanone derivatives, the two most effective and widely used purification techniques are recrystallization and flash column chromatography.

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid product. It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. A successful recrystallization can yield highly pure crystalline material.

  • Flash Column Chromatography: This technique is indispensable for separating the desired compound from impurities with different polarities, especially when dealing with complex mixtures, oily products, or when recrystallization is ineffective.[5] It is the standard method for purifying reaction mixtures where baseline separation of spots is observed on a TLC plate.

Q4: How can I effectively monitor the purity of 7-Chloro-6-methoxychroman-4-one during the purification process?

Thin Layer Chromatography (TLC) is the most rapid and cost-effective method. It allows you to visualize the number of components in your sample, track the progress of a column chromatography separation, and assess the purity of the final fractions. High-Performance Liquid Chromatography (HPLC) can provide more quantitative purity data.[2]

Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Q5: My crude product is a dark, sticky oil instead of a solid. What should I do?

This is a common issue, often caused by residual solvents or the presence of impurities that inhibit crystallization.

  • Potential Cause 1: Residual Solvent: High-boiling point solvents from the reaction (like DMF or DMSO) may be trapped in your product.

    • Solution: Dry the crude product under a high vacuum for several hours, possibly with gentle heating (if the compound is thermally stable). This can help remove volatile impurities.

  • Potential Cause 2: Impurities Preventing Crystallization: The presence of multiple compounds can lower the melting point of the mixture and prevent it from solidifying.

    • Solution 1 (Trituration): Attempt to induce crystallization by trituration. Add a small amount of a non-solvent (a solvent in which your product is insoluble, like hexane or diethyl ether), and scratch the inside of the flask with a glass rod at the solvent-air interface. This can create nucleation sites for crystal growth.

    • Solution 2 (Proceed to Chromatography): If trituration fails, the most effective next step is to purify the oil directly using flash column chromatography. This method is designed to separate components of a mixture, which is the likely cause of the issue.

Q6: I'm having difficulty achieving good separation with flash column chromatography. The fractions are all mixed. What's wrong?

Poor separation on a silica gel column is typically related to the choice of mobile phase (eluent), column packing, or sample loading.

  • Potential Cause 1: Inappropriate Mobile Phase. The polarity of your eluent system may be too high or too low.

    • Solution: Optimize the mobile phase using TLC first. The ideal solvent system should give your desired compound an Rf (retention factor) value of approximately 0.25-0.35. A common and effective starting point for chromanones is a mixture of ethyl acetate and hexane.[5] Test various ratios (e.g., 1:9, 2:8, 3:7 EtOAc:Hexane) to find the one that gives the best separation between your product and its impurities.

  • Potential Cause 2: Column Overloading. Loading too much crude material onto the column is a frequent cause of poor separation.[6]

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used. If you have a large amount of material, it is better to run multiple columns or move to a larger column rather than overloading a small one.

  • Potential Cause 3: Improper Sample Loading or Column Packing. If the initial band of material is not flat and narrow, it will widen as it travels down the column, leading to broad, overlapping fractions.

    • Solution: Ensure the column is packed uniformly without air bubbles or cracks.[6] Load the sample onto the column in the smallest possible volume of solvent. It is best to dissolve the crude material in a minimal amount of a strong solvent (like DCM or EtOAc), adsorb it onto a small amount of silica gel, dry it, and then load the resulting powder onto the top of the column. This "dry loading" technique often results in superior separation.

Q7: My recrystallization attempt resulted in a very low yield, or no crystals formed at all. How can I improve this?

A successful recrystallization depends entirely on the choice of solvent and the cooling process.

  • Potential Cause 1: Poor Solvent Choice. The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.

    • Solution: Perform a solvent screen. Place a small amount of your crude product in several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures thereof) to each. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. Upon cooling, pure crystals should form. For chromanones, ethanol or mixtures of ethyl acetate and hexane are often good starting points.[5][7]

  • Potential Cause 2: Insufficient Concentration or Supersaturation. The solution may not be saturated enough for crystals to form upon cooling.

    • Solution: If, after heating to dissolve the compound, the solution is clear but no crystals form upon cooling, try boiling off some of the solvent to increase the concentration and then allow it to cool again. If crystals still do not form, the solution may be supersaturated. Try scratching the inner wall of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound to induce crystallization.

  • Potential Cause 3: Cooling Too Quickly. Rapid cooling can cause the compound to "crash out" of the solution as an amorphous solid or oil, trapping impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature first, and then place it in an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a step-by-step guide for purifying 7-Chloro-6-methoxychroman-4-one on a silica gel column.

  • Mobile Phase Selection: Using TLC, identify an eluent system (e.g., 20% Ethyl Acetate in Hexane) that provides an Rf value of ~0.3 for the target compound and good separation from impurities.

  • Column Packing:

    • Select an appropriately sized column.

    • Prepare a slurry of silica gel in the mobile phase.

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Preparation and Loading:

    • Dissolve the crude 7-Chloro-6-methoxychroman-4-one in a minimal amount of a strong solvent (e.g., Dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column without disturbing the top layer.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes. Monitor the separation by periodically checking the fractions with TLC.

  • Isolation:

    • Combine the pure fractions (those containing only the desired product spot on TLC).

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any final traces of solvent.

Protocol 2: Purification by Recrystallization

This protocol outlines the procedure for purifying the compound via recrystallization.

  • Solvent Selection: Based on a solvent screen, choose a suitable solvent or solvent pair (e.g., Ethanol).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Allow the crystals to air dry on the filter paper for a few minutes before transferring them to a watch glass for final drying in a vacuum oven.

Workflow and Troubleshooting Diagrams

The following diagrams illustrate the logical flow of the purification process and a decision-making tree for troubleshooting common issues.

PurificationWorkflow cluster_prep Preparation & Analysis cluster_purification Purification Strategy cluster_final Final Product Crude Crude Product TLC TLC Analysis Crude->TLC Analyze Purity Decision Is product a solid & >85% pure? TLC->Decision Recrystal Recrystallization Decision->Recrystal Yes Column Flash Column Chromatography Decision->Column No / Oily Pure Pure Product Recrystal->Pure Column->Pure Analysis Purity Check (TLC, HPLC, NMR) Pure->Analysis

Caption: General purification workflow for 7-Chloro-6-methoxychroman-4-one.

TroubleshootingTree Start Problem: Low Purity After Initial Purification Q1 Is the product a solid or oil? Start->Q1 Solid Solid Q1->Solid Solid Oil Oil / Waxy Q1->Oil Oil Sol_Solid Action: Attempt Recrystallization Solid->Sol_Solid Sol_Oil Action: Purify directly by Column Chromatography Oil->Sol_Oil Q2 Did Recrystallization Improve Purity? Sol_Solid->Q2 Success Success: Pure Product Q2->Success Yes Failure Failure: Impurity Co-crystallizes or Product Oils Out Q2->Failure No Sol_Failure Action: Re-dissolve and purify by Column Chromatography Failure->Sol_Failure

Caption: Troubleshooting logic for low purity after initial work-up.

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of chromone-3-carbaldehydes.
  • BenchChem. (n.d.). Technical Support Center: Scale-Up Production of Chromanone-Based Compounds.
  • Sigma-Aldrich. (n.d.). 7-Methoxychroman-4-one.
  • Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6883-6893.
  • EvitaChem. (n.d.). 8-Chloro-6-methoxychroman-4-one.
  • Chem-Impex. (n.d.). 6-Chloro-7-hydroxychroman-4-one.
  • Butcher, R. J., et al. (2011). 2-(4-Chlorophenyl)-6-methoxychroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1159.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • Organic Syntheses. (2025). Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation.

Sources

Optimization

7-Chloro-6-methoxychroman-4-one stability under acidic conditions

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 7-Chlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 7-Chloro-6-methoxychroman-4-one under acidic conditions. As a key intermediate in medicinal chemistry, understanding its stability profile is crucial for ensuring the integrity of experimental results and the development of robust formulations.

Introduction: The Importance of Stability Testing

In pharmaceutical development, forced degradation studies, or stress testing, are essential for understanding the intrinsic stability of a drug substance.[1][2][3] These studies involve subjecting the compound to conditions more severe than standard accelerated stability testing to identify potential degradation pathways and products.[4] For a molecule like 7-Chloro-6-methoxychroman-4-one, which contains functional groups susceptible to acid hydrolysis, a thorough evaluation under acidic conditions is a critical component of its chemical profile. This knowledge is foundational for developing stability-indicating analytical methods, selecting appropriate storage conditions, and ensuring product safety and efficacy.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is 7-Chloro-6-methoxychroman-4-one and why is its stability important?

A1: 7-Chloro-6-methoxychroman-4-one belongs to the chroman-4-one class of compounds, which are recognized as "privileged structures" in drug discovery due to their wide range of biological activities.[5] Its stability is critical because any chemical degradation can lead to a loss of potency, the formation of potentially toxic impurities, or altered pharmacokinetic properties.[1] Understanding its behavior in acidic environments is particularly relevant for oral drug formulations that must pass through the stomach or for acidic processing and purification steps.

Q2: What are the primary functional groups on 7-Chloro-6-methoxychroman-4-one that are susceptible to acid-catalyzed degradation?

A2: The two primary sites of potential acid-catalyzed reactivity on the molecule are:

  • The Methoxy Group (-OCH₃): The aryl ether linkage is susceptible to cleavage under strong acidic conditions, potentially leading to the formation of a hydroxyl group (7-chloro-6-hydroxychroman-4-one).

  • The Carbonyl Group (C=O): The ketone at the 4-position can be protonated, which may facilitate ring-opening or other rearrangement reactions, although this is generally less common than ether cleavage under moderately acidic conditions.

Q3: What are the recommended general storage conditions for 7-Chloro-6-methoxychroman-4-one?

A3: Based on safety data for related compounds, 7-Chloro-6-methoxychroman-4-one should be stored in a tightly closed container in a dry, cool, and well-ventilated place to ensure its long-term stability.[6][7][8]

Q4: What is a "stability-indicating analytical method" and why do I need one?

A4: A stability-indicating method is an analytical procedure, typically HPLC, that can accurately quantify the decrease of the active drug substance while simultaneously detecting and separating any degradation products that form.[3] Developing such a method is a key outcome of forced degradation studies, as it is required by regulatory agencies to prove that the analytical methods used for quality control can detect changes in the product's purity and potency over time.[2]

Troubleshooting Guide: Acid Stability Experiments

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q: I subjected my sample of 7-Chloro-6-methoxychroman-4-one to 0.1 M HCl at room temperature for 24 hours, but my HPLC analysis shows no degradation. What should I do next?

A: This indicates the compound is relatively stable under these mild conditions. The goal of a forced degradation study is to achieve a target degradation of 5-20%.[2] If no degradation is observed, you should escalate the stress conditions methodically.

  • Cause: The applied stress is insufficient to overcome the activation energy for the degradation reaction.

  • Solution:

    • Increase Temperature: Elevate the temperature of the reaction. A common starting point is 40-60°C. Maintain the 0.1 M HCl concentration and re-run the experiment, sampling at various time points (e.g., 4, 8, 12, 24 hours).

    • Increase Acid Concentration: If increasing the temperature is not effective or not desired, you can increase the acid concentration to 1 M HCl. Perform this at room temperature first before combining with elevated temperatures.

    • Extend Exposure Time: If only minimal degradation is observed, extending the study duration beyond 24 hours may be necessary.[9]

G start Initial Experiment: 0.1 M HCl, RT, 24h check_degradation HPLC Analysis: Degradation > 5%? start->check_degradation no_degradation No/Minimal Degradation check_degradation->no_degradation No end_success Success: Characterize Degradants check_degradation->end_success Yes increase_temp Increase Temperature (e.g., 60°C) no_degradation->increase_temp increase_acid Increase Acid Conc. (e.g., 1 M HCl) no_degradation->increase_acid OR increase_temp->check_degradation Re-run Analysis end_failure Re-evaluate: Consider alternative stressor increase_temp->end_failure If still no degradation increase_acid->check_degradation Re-run Analysis increase_acid->end_failure If still no degradation

Caption: Troubleshooting workflow for insufficient degradation.

Q: My experiment with 1 M HCl at 80°C resulted in complete disappearance of the parent peak and multiple new peaks. How do I interpret this?

A: The stress conditions were too harsh, leading to excessive degradation, potentially forming secondary or tertiary degradants which may not be relevant to real-world stability.[2]

  • Cause: Excessive thermal and acid stress has rapidly degraded the compound and its primary degradation products.

  • Solution:

    • Reduce Severity: Systematically reduce the stress conditions. First, lower the temperature to 40-60°C while keeping the acid concentration at 1 M. If degradation is still too rapid, reduce the acid concentration back to 0.1 M while maintaining the elevated temperature.

    • Time Course Study: Perform a detailed time course study under the milder conditions. Sample at much earlier time points (e.g., 1, 2, 4, 8 hours) to observe the appearance of the primary degradant(s) before they degrade further.

    • Mass Balance: Ensure your analytical method has mass balance. The sum of the parent compound and all degradation products should be close to 100% of the initial amount. If not, it may indicate that some degradants are not being detected by your HPLC method (e.g., they don't have a chromophore or are precipitating).[3]

Experimental Protocols

Protocol 1: Preliminary Forced Degradation Study - Acid Hydrolysis

This protocol outlines a standard approach for assessing the stability of 7-Chloro-6-methoxychroman-4-one in an acidic solution.

Objective: To determine the susceptibility of the compound to acid hydrolysis and generate primary degradation products for analytical method development.

Materials:

  • 7-Chloro-6-methoxychroman-4-one

  • HPLC-grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), for neutralization

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 7-Chloro-6-methoxychroman-4-one at approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile).

  • Control Sample (t=0): Dilute the stock solution with a 50:50 mixture of ACN:Water to a final concentration of ~0.1 mg/mL. This is your unstressed control. Analyze immediately by HPLC.

  • Acid Stress Sample:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add an equal volume of 2 M HCl to achieve a final acid concentration of 1 M. The final drug concentration should be ~0.5 mg/mL to allow for later dilution.

    • Incubate the solution in a water bath at 60°C.

  • Time Point Sampling: Withdraw aliquots at specified time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Sample Quenching: Immediately cool the aliquot on ice and neutralize it by adding an equimolar amount of NaOH. This stops the degradation reaction.

  • Analysis: Dilute the neutralized sample to the same final concentration as the control sample (~0.1 mg/mL) using 50:50 ACN:Water and analyze by HPLC.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation and check for the formation of new peaks.

ParameterRecommended Starting ConditionRationale
Acid Hydrochloric Acid (HCl)A common, strong, non-oxidizing acid used in standard hydrolysis studies.[4]
Concentration 0.1 M - 1.0 MProvides a range from mild to significant acid stress.[1]
Temperature Room Temperature (RT) to 80°CAllows for thermal acceleration of the degradation process.
Duration 1 to 7 daysTime should be adjusted to achieve 5-20% degradation.[2]
Analysis HPLC-UV/DADTo separate and quantify the parent compound and degradants.
Plausible Degradation Pathway

Under strong acidic conditions, a potential degradation pathway involves the protonation of the methoxy group's oxygen atom, followed by nucleophilic attack by water and subsequent cleavage of the methyl group to yield a phenol and methanol.

G cluster_0 Plausible Hydrolytic Degradation Pathway A 7-Chloro-6-methoxychroman-4-one B Protonated Intermediate A->B + H⁺ C 7-Chloro-6-hydroxychroman-4-one (Primary Degradant) B->C + H₂O - CH₃OH - H⁺

Caption: Plausible acid-catalyzed O-demethylation of the title compound.

References

  • SAFETY DATA SHEET. (2009). ThermoFisher. [Link]

  • Larsen, M. K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Nchinda, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. CORE. [Link]

  • Matsjeh, S., et al. (2017). Synthesis of 7-Hydroxy-4'-Methoxyflavanone and 7-Hydroxy-4'-Methoxyflavone as a Candidate Anticancer Against Cervical (HeLa) Cancer Cell and Colon (WiDr) Cancer Cell by in Vitro. Amanote Research. [Link]

  • Ferreira, et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PMC. [Link]

  • Wang, Z.-L., et al. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Publishing. [Link]

  • García Mancheño, O., et al. (2025). Organocatalysed C-2 and C-3 functionalisation of chromones. RSC Publishing. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]

  • Enderle, Y. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. (2026). LinkedIn. [Link]

  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

Sources

Reference Data & Comparative Studies

Validation

Precision Purity Analysis of 7-Chloro-6-methoxychroman-4-one: UPLC vs. HPLC Method Validation Guide

The Analytical Challenge: Why Chromanones Demand Advanced Selectivity 7-Chloro-6-methoxychroman-4-one is a highly valued synthetic intermediate in medicinal chemistry, frequently serving as a scaffold for bioactive chrom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Why Chromanones Demand Advanced Selectivity

7-Chloro-6-methoxychroman-4-one is a highly valued synthetic intermediate in medicinal chemistry, frequently serving as a scaffold for bioactive chromanone derivatives[1]. Because structural analogs—such as the regioisomer 8-chloro-6-methoxychroman-4-one[2]—often co-elute during synthesis, achieving baseline separation is analytically demanding.

Historically, Gas Chromatography (GC) was employed for intermediate screening; however, chromanones are polar, non-volatile, and thermally labile, making Liquid Chromatography (LC) the gold standard for their detection[3]. Standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using C18 columns often struggles to resolve closely related halogenated positional isomers due to purely hydrophobic retention mechanisms. To overcome this, we developed and validated an Ultra-Performance Liquid Chromatography (UPLC) method utilizing a Phenyl-Hexyl stationary phase, leveraging π−π interactions to achieve superior selectivity.

Methodological Rationale: C18 HPLC vs. Phenyl-Hexyl UPLC

When designing a purity assay, the stationary phase dictates the separation mechanism.

  • The C18 Approach (Traditional): Relies on dispersive (hydrophobic) interactions. While effective for separating the main chromanone from highly polar degradation products, it fails to adequately resolve the 7-chloro and 8-chloro isomers, as their hydrophobic footprints are nearly identical.

  • The Phenyl-Hexyl Approach (Optimized): The phenyl ring on the stationary phase engages in π−π electron donor-acceptor interactions with the electron-rich methoxy-substituted aromatic ring of 7-Chloro-6-methoxychroman-4-one. The halogen position alters the electron density of the aromatic system, resulting in distinct retention times for positional isomers.

Performance Comparison Guide

The following table summarizes the objective performance metrics of the traditional HPLC method versus our optimized UPLC method.

ParameterTraditional RP-HPLC (C18)Optimized UPLC (Phenyl-Hexyl)Analytical Advantage
Column Specs 250 x 4.6 mm, 5 µm100 x 2.1 mm, 1.7 µmSmaller particles increase theoretical plates, sharpening peaks.
Run Time 25.0 minutes6.0 minutes76% reduction in analysis time, increasing high-throughput capacity.
Resolution ( Rs​ ) 1.4 (Co-elution risk)3.2 (Baseline separation) Rs​ > 2.0 ensures accurate integration of regioisomers.
Solvent Use/Run 25.0 mL2.4 mL>90% reduction in hazardous waste (Acetonitrile).
Sensitivity (LOD) 0.5 µg/mL0.05 µg/mLUPLC minimizes band broadening, increasing signal-to-noise (S/N).

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . By incorporating continuous System Suitability Testing (SST) and bracketing standards, the method actively verifies its own performance criteria before and during sample analysis, aligning with ICH Q14 lifecycle management principles[4].

Step 1: Sample Preparation & Extraction
  • Causality: 7-Chloro-6-methoxychroman-4-one is highly soluble in organic solvents but requires a stable matrix to prevent on-column precipitation[3].

  • Action: Accurately weigh 10.0 mg of the sample and dissolve in 10 mL of Acetonitrile (ACN) to create a 1.0 mg/mL stock. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Self-Validation: Prepare a secondary "Check Standard" from a separate lot of reference material. The assay agreement between the primary and check standard must be 98.0%–102.0% to rule out weighing or extraction errors.

Step 2: Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Formic acid maintains an acidic pH, suppressing the ionization of residual silanols on the column and preventing peak tailing for polar compounds[3].)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (10% B), 1-4 min (Ramp to 90% B), 4-5 min (Hold 90% B), 5-6 min (Re-equilibrate at 10% B).

  • Flow Rate: 0.4 mL/min.

  • Detection: Photodiode Array (PDA) at 280 nm. (Causality: Chromanones exhibit strong UV absorbance in the 280-330 nm range due to the conjugated benzopyranone system[3].)

Step 3: System Suitability Testing (SST) Execution

Before injecting unknown samples, inject the SST mixture (containing 7-Chloro-6-methoxychroman-4-one and 8-chloro-6-methoxychroman-4-one at 0.1 mg/mL).

  • Acceptance Criteria: Resolution ( Rs​ ) 2.0; Tailing Factor ( Tf​ ) 1.5; Relative Standard Deviation (RSD) of 5 replicate injections 1.0%. If the system fails SST, the sequence automatically halts, preventing the generation of invalid data[4].

ICH Q2(R2) Method Validation Data

The UPLC method was subjected to rigorous validation in accordance with the latest ICH Q2(R2) guidelines[5], which dictate the parameters required to prove an analytical procedure is fit for its intended purpose[6].

Table 2: Validation Parameters and Results
Validation ParameterICH Q2(R2) RequirementExperimental ResultConclusion
Specificity Absence of interference[5]Purity angle < Purity threshold (PDA)Pass. No co-eluting matrix peaks.
Linearity & Range R2≥0.999 over 50-150% range[5] R2=0.9998 (Range: 0.05 - 1.5 mg/mL)Pass. Proportional response confirmed.
Accuracy (Recovery) Closeness to true value[4]99.2% - 100.8% across 3 concentration levelsPass. Minimal matrix effect.
Precision (Repeatability) RSD 2.0% for 6 replicates[4]RSD = 0.65%Pass. High instrumental consistency.
Robustness Unaffected by small deliberate changes[4] Rs​ > 2.0 at ± 2°C Temp and ± 0.05 mL/min flowPass. Method is rugged for routine QC.

Validation Workflow Visualization

ValidationWorkflow cluster_ICH ICH Q2(R2) Validation Parameters ATP Analytical Target Profile (7-Chloro-6-methoxychroman-4-one) MethodDev Method Development (UPLC Phenyl-Hexyl) ATP->MethodDev SST System Suitability Testing (Self-Validating Gate) MethodDev->SST Spec Specificity (Resolution > 2.0) SST->Spec Pass Lin Linearity & Range (R² > 0.999) SST->Lin Prec Precision (RSD < 2.0%) SST->Prec Acc Accuracy (Recovery 98-102%) SST->Acc Rob Robustness (Flow rate, Temp) SST->Rob Outcome Validated Purity Method Ready for QC Release Spec->Outcome Lin->Outcome Prec->Outcome Acc->Outcome Rob->Outcome

Logical workflow for ICH Q2(R2) compliant UPLC method validation of chromanone derivatives.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: europa.eu (EMA) URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: intuitionlabs.ai URL:[Link]

  • High-Performance Liquid Chromatography (HPLC) for chromone detection Source: oudacademia.com URL:[Link]

Sources

Comparative

Comparative Biological Efficacy of 7-Chloro-6-methoxychroman-4-one Analogs: A Technical Guide to SIRT2 Inhibition

Introduction & Rationale The chroman-4-one framework—a privileged heterocyclic scaffold featuring a benzene ring fused to a dihydropyranone ring—serves as a foundational building block in medicinal chemistry[1]. Among it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The chroman-4-one framework—a privileged heterocyclic scaffold featuring a benzene ring fused to a dihydropyranone ring—serves as a foundational building block in medicinal chemistry[1]. Among its derivatives, 7-chloro-6-methoxychroman-4-one and its structural analogs have garnered significant attention for their highly selective inhibition of Sirtuin 2 (SIRT2)[1][2]. SIRT2 is an NAD+-dependent deacetylase heavily implicated in neurodegenerative diseases and the oncogenesis of various malignancies[3].

This guide provides an objective, data-driven comparison of 7-chloro-6-methoxychroman-4-one against its halogenated, methoxylated, and alkylated analogs. By analyzing structure-activity relationships (SAR) and in vitro biological efficacy, researchers can better select or design chromanone derivatives for targeted drug development pipelines.

Mechanistic Grounding: The Causality of SIRT2 Inhibition

SIRT2 regulates critical cellular processes by deacetylating substrates such as α-tubulin and the tumor suppressor protein p53[3]. When chroman-4-one derivatives competitively bind to the hydrophobic pocket of SIRT2, they prevent this deacetylation[4][5]. The resulting hyperacetylation of α-tubulin stabilizes microtubule dynamics, while hyperacetylated p53 promotes pro-apoptotic signaling, collectively triggering G2/M phase cell cycle arrest and cancer cell death[5][6].

The efficacy of this mechanism is highly dependent on the analog's substitution pattern. For example, adding an alkyl chain at the C-2 position dramatically increases the molecule's ability to anchor into the SIRT2 active site, while electron-withdrawing halogens at the C-6 and C-8 positions improve the electrophilicity and binding affinity of the chromanone core[4].

SIRT2_Pathway C4O Chroman-4-one Analog (e.g., 8-Bromo-6-chloro-2-pentyl...) SIRT2 SIRT2 Enzyme (NAD+-dependent deacetylase) C4O->SIRT2 Competitive Inhibition Tubulin α-Tubulin (Hyperacetylation) SIRT2->Tubulin Prevents Deacetylation p53 p53 Protein (Hyperacetylation) SIRT2->p53 Prevents Deacetylation Arrest Cell Cycle Arrest (G2/M Phase) Tubulin->Arrest Microtubule Stabilization Apoptosis Apoptosis (Malignant Cell Death) p53->Apoptosis Pro-apoptotic Signaling

Caption: SIRT2 inhibition pathway by chroman-4-one analogs leading to targeted apoptosis.

Comparative Efficacy Data

To objectively compare the biological efficacy of these analogs, we evaluate their in vitro enzymatic inhibition (IC50) against SIRT2 and their cellular cytotoxicity against relevant cancer cell lines (e.g., MCF-7 breast cancer cells).

Compound AnalogSubstitution PatternSIRT2 IC50 (μM)SIRT1 IC50 (μM)MCF-7 Viability IC50 (μM)Primary Biological Utility
7-Chloro-6-methoxychroman-4-one 7-Cl, 6-OMe~15.0>200>50.0Baseline SIRT2 Inhibitor[2]
8-Chloro-6-methoxychroman-4-one 8-Cl, 6-OMe~18.5>200>50.0Anticancer intermediate[7]
6-Chloro-7-hydroxychroman-4-one 6-Cl, 7-OH~25.0>200>100.0Antimicrobial precursor[8]
8-Bromo-6-chloro-2-pentylchroman-4-one 8-Br, 6-Cl, 2-Pentyl4.5 >200~12.0 Potent Antiproliferative[4]

SAR Analysis & Causality: While 7-chloro-6-methoxychroman-4-one provides a functional baseline for SIRT2 selectivity, it lacks potent cellular efficacy. The data clearly demonstrates that structural optimization—specifically the introduction of a 2-pentyl group (as seen in the 8-bromo-6-chloro-2-pentyl analog)—drastically lowers the SIRT2 IC50 to 4.5 μM[4]. The 5-carbon unbranched aliphatic chain perfectly occupies a hydrophobic channel in the SIRT2 enzyme. Conversely, bulky or branched groups at this position (like isopropyl or phenyl) induce steric clash, significantly reducing inhibitory efficacy[4].

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following protocols incorporate internal controls to validate the mechanistic claims of SIRT2 inhibition and downstream cytotoxicity.

Protocol A: In Vitro SIRT2 Fluorescence-Based Inhibition Assay

Objective: Quantify the IC50 of chroman-4-one analogs against recombinant human SIRT2. Causality: This assay utilizes a fluorogenic acetylated peptide substrate. Active SIRT2 deacetylates the substrate, sensitizing it to a developer enzyme (trypsin) that subsequently cleaves and releases the fluorophore[5]. Effective chroman-4-one inhibitors block the initial deacetylation, preventing fluorophore release. Thus, lower fluorescence directly correlates with higher inhibitor efficacy.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA, 0.5 mM NAD+, and 0.2 mM fluorogenic p53-derived acetylated peptide.

  • Compound Dilution: Dissolve the chroman-4-one analogs in DMSO. Prepare a 10-point dose-response series (0.1 μM to 200 μM). Critical: Maintain a final DMSO concentration of ≤1% to prevent solvent-induced protein denaturation.

  • Incubation: Add 0.5 μg of recombinant human SIRT2 to the microplate wells. Incubate at 37°C for 60 minutes.

    • Self-Validation Step: Include a "No Enzyme" well (background fluorescence control) and a "Vehicle Only" well (maximum enzyme activity control).

  • Development: Add 2 mM nicotinamide (an endogenous sirtuin inhibitor) to immediately halt the SIRT2 reaction, followed by the trypsin developer solution. Incubate for 30 minutes at room temperature.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis: Calculate the IC50 using a four-parameter logistic non-linear regression model.

Workflow Prep Compound Prep (DMSO Stock ≤1%) Incubate Incubation (SIRT2 + Substrate + NAD+) Prep->Incubate Halt Halt Reaction (Add Nicotinamide) Incubate->Halt Fluor Fluorophore Release (Trypsin Digestion) Halt->Fluor Read Fluorescence Readout (Ex 360nm / Em 460nm) Fluor->Read

Caption: Self-validating workflow for in vitro SIRT2 fluorescence-based inhibition assay.

Protocol B: Antiproliferative Evaluation via MTT Assay

Objective: Assess the cellular cytotoxicity of the analogs in MCF-7 (breast cancer) cell lines[5][6]. Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment: Treat the cells with varying concentrations of the chroman-4-one analogs (1 μM to 100 μM) for 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization: Carefully aspirate the media and dissolve the formazan crystals in 150 μL of DMSO.

  • Quantification: Measure the absorbance at 570 nm. Calculate cell viability relative to the vehicle control.

    • Self-Validation Step: To prove the cell death is mechanistically linked to SIRT2 inhibition (and not off-target toxicity), perform a parallel Western blot on the cell lysates to confirm a dose-dependent increase in acetylated α-tubulin[3].

Conclusion

While 7-chloro-6-methoxychroman-4-one and its immediate halogenated isomers demonstrate baseline biological efficacy as SIRT2 inhibitors, targeted structural optimization is critical for advancing these compounds in drug discovery[4][7]. The strategic introduction of lipophilic alkyl chains at the C-2 position, paired with electron-withdrawing halogens at the C-6 and C-8 positions, successfully transforms the basic chromanone scaffold into a highly potent, selective, and cell-permeable antiproliferative agent capable of arresting malignant cell cycles.

References

  • EvitaChem. "Buy 7-Chloro-6-methoxychroman-4-one (EVT-15372099)".
  • EvitaChem. "Buy 8-Chloro-6-methoxychroman-4-one (EVT-8815231)".
  • Chem-Impex. "6-Chloro-7-hydroxychroman-4-one".
  • PMC. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors".
  • PubMed.
  • ACS Publications.
  • Benchchem.
  • Helsinki.fi. "Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells Seifert".

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 7-Chloro-6-methoxychroman-4-one Against Standard Chromanone Scaffolds

Introduction: The Chroman-4-one Scaffold as a Privileged Structure in Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chroman-4-one Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) skeleton is a quintessential example of such a scaffold[1][2]. This heterocyclic system, characterized by a benzene ring fused to a dihydropyranone ring, is a core motif in numerous natural products and synthetic molecules[3][4].

Structurally distinct from their chromone counterparts by the absence of a C2-C3 double bond, chroman-4-ones exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects[2][3][5]. This versatility makes the chromanone scaffold a fertile ground for the design and synthesis of novel therapeutic agents.

This guide focuses on a specific, functionalized derivative: 7-Chloro-6-methoxychroman-4-one . Our objective is to provide a comprehensive framework for benchmarking this compound against a panel of standard chromanones. As researchers and drug development professionals, our goal is not merely to synthesize new molecules but to understand how specific structural modifications—in this case, the introduction of a chloro group at the 7-position and a methoxy group at the 6-position—modulate biological activity. We will delve into the synthetic rationale, comparative biological evaluation, and the mechanistic underpinnings of their actions, supported by robust experimental protocols.

Part 1: Synthesis Strategy and Rationale

The synthesis of the chroman-4-one core is a well-established process, often proceeding through a base-promoted condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition[6]. Microwave-assisted synthesis has been shown to be an efficient method for this transformation[6][7].

The choice of starting materials is paramount and directly dictates the final substitution pattern. For our target compound, 7-Chloro-6-methoxychroman-4-one , the synthesis would logically start from a correspondingly substituted 2'-hydroxyacetophenone. While the direct synthesis of this specific molecule is not widely documented, a similar procedure for a related compound, 6-Chloro-7-methoxy-2-methylchroman-4-one, involves the reaction of 4-chloro-3-methoxyphenol with crotonic acid in methanesulfonic acid[8]. A more general and adaptable approach is outlined below.

General Synthetic Workflow for Chroman-4-ones

The following diagram illustrates a common and versatile synthetic route. The rationale behind this two-step, one-pot reaction is its efficiency. The base (e.g., Diisopropylamine - DIPA) catalyzes an Aldol condensation between the acetophenone and an aldehyde, which is then driven to cyclize via an intramolecular Michael addition, forming the stable heterocyclic ring system[6].

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions R1 2'-Hydroxyacetophenone (Substituted) C1 Base (DIPA) Solvent (EtOH) Intermediate Chalcone Intermediate (via Aldol Condensation) R1->Intermediate + R2 R2 Aldehyde (e.g., Formaldehyde) C1->Intermediate Catalysis C2 Microwave Irradiation (160-170 °C, 1h) Product Substituted Chroman-4-one (Target Molecule) C2->Product Intramolecular Oxa-Michael Addition Intermediate->Product

Caption: General workflow for the synthesis of substituted chroman-4-ones.

Part 2: Head-to-Head Biological Benchmarking

To ascertain the therapeutic potential of 7-Chloro-6-methoxychroman-4-one, we must evaluate it against standard, well-characterized chromanones. For this guide, our "standard" benchmarks will include the parent (unsubstituted) chroman-4-one, 6-chlorochroman-4-one, and 6-methoxychroman-4-one. This allows us to dissect the individual and combined contributions of the chloro and methoxy groups.

Anticancer Activity: Cytotoxicity Screening

Expert Rationale: Chromanone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines[9][10][11]. The mechanism often involves the induction of oxidative stress and the modulation of key signaling pathways that govern cell survival and apoptosis, such as the MAPK pathway[12][13]. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity. As viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the absorbance is directly proportional to the number of living cells, allowing for the calculation of the IC50 (half-maximal inhibitory concentration) value.

Comparative Data (Hypothetical & Literature-Derived): The following table summarizes IC50 values from studies on related chromanone derivatives to provide a benchmark for evaluation. It is crucial to test 7-Chloro-6-methoxychroman-4-one under the same conditions for a direct comparison.

CompoundCell Line (Cancer Type)IC50 (µM)Reference
Derivative 1 (Potent Analog)HCT-116 (Colon)~10-15[9]
Derivative 3 (Analog)LoVo (Colon)~20[12]
Derivative 11 MCF-7 (Breast)68.4 ± 3.9[10]
Derivative 13 MOLT-4 (Leukemia)24.4 ± 2.6[10]
7-Chloro-6-methoxychroman-4-one To Be DeterminedTBDN/A
Unsubstituted Chroman-4-one To Be DeterminedTBDN/A
6-Chlorochroman-4-one To Be DeterminedTBDN/A
6-Methoxychroman-4-one To Be DeterminedTBDN/A

Key Mechanistic Pathway: MAPK/ERK Signaling The MAPK/ERK pathway is a critical regulator of cell proliferation. Its aberrant activation is a hallmark of many cancers. Certain flavanone/chromanone derivatives have been shown to inhibit this pro-oncogenic pathway, contributing to their anticancer effects[12].

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (c-Jun, c-Fos) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Chromanone Derivative Inhibitor->MEK Inhibitor->ERK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by chromanone derivatives.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (7-Chloro-6-methoxychroman-4-one and benchmarks) in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%). Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with medium only (blank), and cells treated with solvent only (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is to allow viable cells to metabolize the MTT.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate the plate gently for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity: Nitric Oxide Inhibition

Expert Rationale: Chronic inflammation is implicated in numerous diseases[14]. Macrophages, when activated by stimuli like lipopolysaccharide (LPS), produce pro-inflammatory mediators including nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. Therefore, inhibiting NO production is a key strategy for developing anti-inflammatory agents[5]. Chromone and chromanone derivatives have shown potent anti-inflammatory properties, often by modulating the NF-κB signaling pathway which controls the expression of iNOS and other inflammatory genes[5][15]. The Griess assay provides a simple and sensitive method to measure nitrite, a stable breakdown product of NO, in cell culture supernatants.

Comparative Data (Literature-Derived):

CompoundCell LineInhibition of NO Production (%)Reference
Analogue 4e LPS-induced BV-2 cellsPotent inhibitory capacity[5]
DCO-6 LPS-induced RAW264.7 cellsSignificant reduction in NO[15]
7-Chloro-6-methoxychroman-4-one To Be DeterminedTBDN/A
Unsubstituted Chroman-4-one To Be DeterminedTBDN/A
6-Chlorochroman-4-one To Be DeterminedTBDN/A
6-Methoxychroman-4-one To Be DeterminedTBDN/A

Key Mechanistic Pathway: TLR4/NF-κB Signaling LPS, a component of gram-negative bacteria, binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and drives the expression of pro-inflammatory genes like iNOS[5].

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK IKK Complex TAK1->IKK NFkB_complex p50/p65-IκBα (Inactive) IKK->NFkB_complex Phosphorylates IκBα NFkB_active p50/p65 (Active) NFkB_complex->NFkB_active IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription (iNOS, TNF-α, IL-6) Nucleus->Transcription Binds DNA Inhibitor Chromanone Derivative Inhibitor->IKK Inhibition

Sources

Safety & Regulatory Compliance

Safety

7-Chloro-6-methoxychroman-4-one proper disposal procedures

Operational Guide: Safe Handling and Disposal of 7-Chloro-6-methoxychroman-4-one As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling aligns with both rigorous scien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 7-Chloro-6-methoxychroman-4-one

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling aligns with both rigorous scientific principles and stringent environmental regulations. In drug development and synthetic chemistry, 7-Chloro-6-methoxychroman-4-one (1[1]) serves as a critical structural building block. However, its identity as a halogenated organic compound dictates strict, non-negotiable end-of-life disposal procedures. Standard solvent disposal methods are insufficient and potentially hazardous.

This guide provides a self-validating, step-by-step protocol to ensure environmental compliance, laboratory safety, and operational efficiency.

Hazard Assessment & Mechanistic Causality

Why do we treat 7-Chloro-6-methoxychroman-4-one differently than standard organic waste? The answer lies in the thermodynamics of the carbon-chlorine (C-Cl) bond.

  • Thermal By-product Risks: If incinerated at standard temperatures (e.g., 800°C), halogenated aromatics undergo incomplete combustion. This thermodynamic failure leads to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

  • Corrosive Off-Gassing: Complete thermal oxidation of this compound yields hydrogen chloride (HCl) gas. Without proper interception, this causes severe corrosion to incinerator infrastructure and poses a severe environmental hazard, necessitating 2[2].

Step-by-Step Disposal Protocol

Phase 1: Segregation and Containerization
  • Step 1: Strict Segregation. Isolate 7-Chloro-6-methoxychroman-4-one waste from non-halogenated solvents.3[3] to maintain the required caloric value for incineration and prevent unpredictable chemical cross-reactions.

  • Step 2: Compatible Housing. Collect the waste in high-density polyethylene (HDPE) or amber glass carboys. Ensure the container is chemically inert to both the chromanone derivative and any carrier solvents (e.g., dichloromethane or chloroform) used in your workflow.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Step 3: Immediate Labeling. Apply a compliant "Hazardous Waste" label the moment the first drop of waste enters the container. The label must explicitly state: "Halogenated Organic Waste - Contains 7-Chloro-6-methoxychroman-4-one".

  • Step 4: SAA Compliance. Store the container in a designated SAA at the point of generation. The container must remain tightly sealed unless actively receiving waste. Once the container reaches its volume limit, it3[3].

Phase 3: Thermal Destruction (Incineration)
  • Step 5: Twin-Chamber Incineration. Disposal must be executed by a licensed hazardous waste facility utilizing a twin-chamber incinerator designed for halogenated organics. The secondary combustion chamber must maintain a4[4]. This extreme thermal environment provides the activation energy required to completely shatter the C-Cl bonds.

  • Step 6: Off-Gas Neutralization. As the compound oxidizes, the resulting HCl gas must be intercepted. The facility must employ 2[2] (e.g., wet scrubbers using NaOH or dry lime injection) to neutralize the acid gas into harmless salts before atmospheric release.

  • Step 7: Ash Verification. Post-incineration, the facility must verify that the4[4], confirming the complete destruction of the active compound.

Quantitative Parameter Summary

To ensure a self-validating protocol, compare your facility's contracted disposal parameters against these scientifically grounded benchmarks:

Operational ParameterRequired SpecificationScientific Rationale
Primary Chamber Temp ~850°CFacilitates initial volatilization and partial oxidation of the chromanone core.
Secondary Chamber Temp ≥ 1100°CExceeds the activation energy required to break C-Cl bonds, preventing dioxin synthesis.
Gas Residence Time ≥ 2.0 secondsEnsures complete thermal oxidation of all volatilized organic particulates.
SAA Transfer Window ≤ 72 hoursMinimizes localized exposure risks and ensures regulatory compliance.
Ash TOC Limit < 3.0%Empirically verifies the complete destruction of the chemical payload.

Disposal Workflow Visualization

DisposalWorkflow Gen Waste Generation (7-Chloro-6-methoxychroman-4-one) Seg Segregation (Halogenated Organics) Gen->Seg SAA Satellite Accumulation Area (SAA) Seg->SAA MAA Main Accumulation Area (MAA) SAA->MAA Transfer within 72 hrs Inc Twin-Chamber Incineration (≥ 1100°C) MAA->Inc Licensed Contractor Scrub Caustic Scrubbing (HCl Neutralization) Inc->Scrub Off-gas Treatment Ash Ash Disposal (TOC < 3%) Inc->Ash Solid Residue

Fig 1: End-to-end disposal workflow for 7-Chloro-6-methoxychroman-4-one.

References

  • Corpseed. "What are the Standards for Emission or Discharge of Environmental Pollutants for Common Hazardous Waste Incinerator?". URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". URL:[Link]

  • Bates College. "Chemical Safety | Science Resource Support Services". URL:[Link]

Sources

Handling

Personal protective equipment for handling 7-Chloro-6-methoxychroman-4-one

As a Senior Application Scientist, I recognize that handling synthetic intermediates like 7-Chloro-6-methoxychroman-4-one requires more than just a cursory glance at a Safety Data Sheet (SDS). In drug development and med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling synthetic intermediates like 7-Chloro-6-methoxychroman-4-one requires more than just a cursory glance at a Safety Data Sheet (SDS). In drug development and medicinal chemistry, understanding the causality behind safety protocols—why a specific chemical structure dictates a specific physical response—is the foundation of a self-validating safety culture.

The following guide provides a comprehensive, field-proven operational and disposal plan for 7-Chloro-6-methoxychroman-4-one, designed to ensure scientific integrity and maximum laboratory safety.

Physicochemical Hazard Profile & Causality

7-Chloro-6-methoxychroman-4-one (CAS: 1273650-10-4)[1] is a halogenated bicyclic ketone frequently used as a building block in pharmaceutical synthesis. The safety protocols for this compound are dictated by its specific molecular architecture:

  • The Halogen Effect: The presence of the chlorine atom significantly increases the molecule's lipophilicity. Highly lipophilic compounds can partition rapidly into the stratum corneum (the outermost layer of the skin), making dermal exposure a primary risk vector.

  • The Chromanone Core: The reactive ketone and ether functionalities can act as mild Michael acceptors or undergo ring-opening under biological conditions, leading to localized skin sensitization and severe ocular irritation.

  • Physical State: As a crystalline powder, it poses an acute inhalation hazard due to static-induced aerosolization during routine weighing and transfer.

Table 1: Hazard Profile & Operational Implications

Property / HazardIndicatorOperational Implication
CAS Number 1273650-10-4[1]Essential for strict inventory tracking and waste segregation.
Chemical Class Halogenated OrganicHigh lipophilicity; rapidly degrades standard latex barriers.
Physical State Solid (Powder)High risk of aerosolization; mandates anti-static handling tools.
Primary Hazards Dermal/Ocular IrritantRequires ANSI-approved splash goggles and local exhaust ventilation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for halogenated organics. The Occupational Safety and Health Administration (OSHA) mandates that PPE selection must be commensurate with a written hazard assessment[2]. Every piece of equipment listed below serves a specific, mechanistic purpose:

  • Hand Protection (Nitrile or Neoprene): Do not use latex. Halogenated organics can permeate and degrade latex rapidly. Nitrile gloves (minimum 4 mil thickness) provide a superior barrier against lipophilic penetration. For extended handling (>15 minutes of continuous contact), double-gloving is strongly recommended[3].

  • Eye Protection (Chemical Splash Goggles): Safety glasses with side shields are inadequate for fine powders that can become airborne. ANSI Z87.1-compliant chemical splash goggles must be worn to create a complete seal around the eyes, preventing micro-particulate ingress.

  • Body Protection (Lab Coat & Footwear): A tightly woven, knee-length 100% cotton or flame-resistant (FR) lab coat must be worn and fully buttoned. Closed-toe, non-porous shoes are mandatory to protect against dropped vessels[2].

  • Respiratory Protection: Routine handling must occur inside a certified chemical fume hood. If engineering controls fail or bulk transfer is required outside a hood, an N95/P100 particulate respirator or a half-mask with organic vapor/particulate cartridges is required.

Operational Workflow & Handling Protocol

To prevent exposure, the handling of 7-Chloro-6-methoxychroman-4-one must follow a strict, step-by-step methodology designed to minimize aerosol generation and cross-contamination.

Step-by-Step Handling Methodology:

  • Engineering Control Verification: Verify that the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm) before opening the chemical container[3].

  • Static Mitigation: Line the analytical balance area with static-dissipative weighing paper. Static charge is the primary cause of powder aerosolization.

  • Weighing: Use a grounded, anti-static micro-spatula to transfer the powder. Avoid rapid, sweeping motions that generate air currents.

  • Closed-System Transfer: Transfer the weighed compound into a pre-tared, sealable reaction vessel before removing it from the fume hood. Never transport open containers of halogenated powders across the laboratory.

  • Decontamination: Wipe down the balance, spatulas, and surrounding hood surfaces with a solvent appropriate for dissolving lipophilic organics (e.g., isopropanol), followed by a secondary wipe with deionized water.

HandlingWorkflow A 1. Verify Fume Hood (Face Velocity >100 fpm) B 2. Don Targeted PPE (Nitrile, Goggles, Coat) A->B C 3. Weigh Compound (Anti-static tools) B->C D 4. Transfer to Reactor (Closed System) C->D E 5. Decontaminate Surfaces (Isopropanol/Water) D->E

Figure 1: Step-by-step operational workflow for safely handling 7-Chloro-6-methoxychroman-4-one.

Spill Response & Disposal Plan

Halogenated compounds require specialized disposal logistics. Mixing halogenated waste with non-halogenated waste (like acetone or ethanol) can lead to exothermic reactions and drastically increases institutional disposal costs, as halogenated waste requires high-temperature incineration to prevent the formation of toxic dioxins[4].

Step-by-Step Spill Response:

  • Assessment & Evacuation: Determine the scale of the spill. For spills >50g outside a fume hood, evacuate the immediate area, increase room ventilation, and contact Environmental Health and Safety (EHS)[2].

  • Containment (Small Spills): Do not dry sweep the powder, as this will aerosolize the chemical. Lightly dampen an inert absorbent material (such as sand or vermiculite) with water or a mild solvent and carefully place it over the spill.

  • Collection: Use a non-sparking scoop to collect the absorbed material. Place it directly into a high-density polyethylene (HDPE) hazardous waste container.

  • Segregated Disposal: Label the container explicitly as "Halogenated Organic Waste" . Ensure this container is kept strictly separate from non-halogenated solvent waste streams[4].

SpillResponse Spill Spill Detected Assess Assess Spill Scale Spill->Assess Evacuate Evacuate & Ventilate (Contact EHS) Assess->Evacuate >50g or Airborne Absorb Apply Damp Inert Absorbent (Avoid Dry Sweeping) Assess->Absorb <50g Localized Evacuate->Absorb Collect Collect in Halogenated Waste Container Absorb->Collect Report Document & Report Collect->Report

Figure 2: Decision matrix and response pathway for 7-Chloro-6-methoxychroman-4-one spills.

References

  • CAS号:1094253-83-4 - 毕得医药 (Contains 1273650-10-4 data)
  • Source: NCBI Bookshelf - National Institutes of Health (NIH)
  • Safety Manual - Duke Chemistry (Halogenated Waste Guidelines)
  • 1910.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.